3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Overview
Description
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol This compound features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it mediates various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that can either enhance or inhibit the receptor’s response to its ligand.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes regulated by M4 muscarinic acetylcholine receptors. The compound’s modulation of these receptors could potentially alter neuronal signaling, leading to changes in heart rate, smooth muscle contraction, and glandular secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water has been reported to yield high chemoselectivity and excellent yields .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions that can be easily scaled up while maintaining high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the pyrrolo[3,4-b]pyridine core.
Scientific Research Applications
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: This compound shares a similar bicyclic structure but with a pyrazole ring instead of a pyrrole ring.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound lacks the hydroxyl and methyl groups present in 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one.
Zopiclone: A related compound used as a pharmaceutical, featuring a pyrrolo[3,4-b]pyrazine core.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl groups on its pyrrolo[3,4-b]pyridine core. These functional groups contribute to its distinct chemical properties and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its wide range of scientific research applications further highlight its uniqueness and versatility.
Properties
IUPAC Name |
3-hydroxy-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-4-7-6(8(10)12)2-5(11)3-9-7/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHHZJKRIQCDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182678 | |
Record name | 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301182678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391732-76-5 | |
Record name | 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391732-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301182678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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